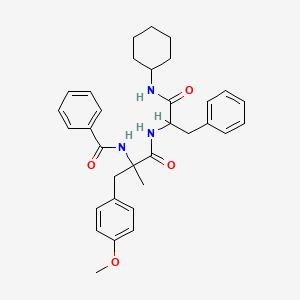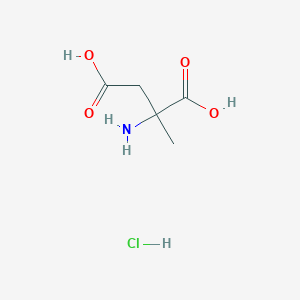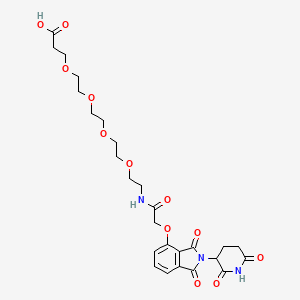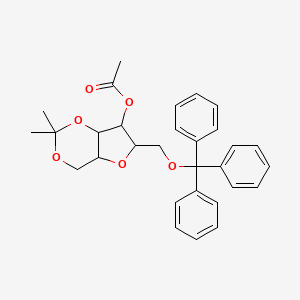
1,2,3,4-Tetraethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2,3,4-Tetraetilbenceno es un compuesto orgánico con la fórmula molecular C14H22. Se clasifica como un hidrocarburo aromático, caracterizado por un anillo de benceno sustituido con cuatro grupos etilo. Este compuesto es un líquido incoloro con un punto de ebullición relativamente alto y baja solubilidad en agua .
Métodos De Preparación
El 1,2,3,4-Tetraetilbenceno se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de bromuro de vinilo con 3-hexino . Industrialmente, se puede producir mediante la alquilación del benceno con etileno en presencia de un catalizador. Este método es similar a la producción de otros alquilbencenos, donde las condiciones de reacción típicamente implican altas temperaturas y presiones para facilitar el proceso de alquilación .
Análisis De Reacciones Químicas
El 1,2,3,4-Tetraetilbenceno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio y el ácido crómico.
Reducción: Las reacciones de reducción pueden convertir el 1,2,3,4-tetraetilbenceno en sus derivados de alcanos correspondientes utilizando reactivos como el gas hidrógeno en presencia de un catalizador metálico.
Sustitución: Las reacciones de sustitución aromática electrofílica son comunes, donde los halógenos, los grupos nitro u otros sustituyentes reemplazan uno o más de los grupos etilo. Los reactivos típicos incluyen halógenos (por ejemplo, cloro, bromo) y agentes nitrantes (por ejemplo, ácido nítrico).
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación con permanganato de potasio puede producir ácidos carboxílicos, mientras que la nitración puede introducir grupos nitro en el anillo de benceno .
Aplicaciones Científicas De Investigación
El 1,2,3,4-Tetraetilbenceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Si bien no se utiliza comúnmente directamente en la investigación biológica, los derivados del 1,2,3,4-tetraetilbenceno se pueden utilizar en el estudio de vías bioquímicas e interacciones enzimáticas.
Industria: Se utiliza en la producción de productos químicos especiales y como solvente en varios procesos industriales.
Mecanismo De Acción
El mecanismo por el cual el 1,2,3,4-tetraetilbenceno ejerce sus efectos depende de la reacción o aplicación específica. En las reacciones químicas, su anillo aromático y los sustituyentes etilo influyen en su reactividad e interacción con los reactivos. Los objetivos moleculares y las vías involucradas están típicamente relacionados con su función como intermedio o precursor en la síntesis de otros compuestos .
Comparación Con Compuestos Similares
El 1,2,3,4-Tetraetilbenceno se puede comparar con otros compuestos similares, como:
1,2,3,5-Tetraetilbenceno: Otro isómero con una disposición diferente de los grupos etilo en el anillo de benceno. Esta diferencia estructural puede conducir a variaciones en la reactividad y las aplicaciones.
1,2,4,5-Tetraetilbenceno:
La singularidad del 1,2,3,4-tetraetilbenceno radica en su patrón de sustitución específico, que influye en su reactividad y idoneidad para diversas aplicaciones.
Propiedades
Número CAS |
642-32-0 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

